molecular formula C9H11NOS B8728315 4-((Furan-2-ylmethyl)thio)butanenitrile CAS No. 88046-19-9

4-((Furan-2-ylmethyl)thio)butanenitrile

Cat. No.: B8728315
CAS No.: 88046-19-9
M. Wt: 181.26 g/mol
InChI Key: IYIGSFLKCIUUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Furan-2-ylmethyl)thio)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a furan-2-ylmethylthio group at the fourth carbon. This structure combines the electron-withdrawing nitrile group with a sulfur-linked furan moiety, which may confer unique reactivity, solubility, or biological activity.

Properties

CAS No.

88046-19-9

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

4-(furan-2-ylmethylsulfanyl)butanenitrile

InChI

InChI=1S/C9H11NOS/c10-5-1-2-7-12-8-9-4-3-6-11-9/h3-4,6H,1-2,7-8H2

InChI Key

IYIGSFLKCIUUPD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of this compound

Compound Name Substituent Molecular Formula Key Applications/Findings Reference
4-(Methylthio)butanenitrile -SCH₃ C₅H₉NS Detected in Brussels sprouts; volatile sulfurous compound contributing to aroma .
4-((Phenylthio)methyl)butanenitrile -S(CH₂)Ph C₁₁H₁₃NS Intermediate in synthetic chemistry; used for silicon-based protecting groups .
4-((3,5-Dichlorophenylthio)butanenitrile -S(C₆H₃Cl₂) C₁₅H₁₃N₆SCl₂ Purine-scaffold compound with selectivity for endoplasmic reticulum targets; studied for therapeutic potential .
4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile -N(C)(C)N-Ph C₁₄H₁₆N₃ Intermediate in diarylhydantoin synthesis; pharmaceutical relevance (e.g., ND-14) .

Substituent Effects on Reactivity and Function

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SCH₃) in 4-(methylthio)butanenitrile enhances volatility, making it a key aroma compound in plants . Arylthio substituents (e.g., phenyl, dichlorophenyl) increase steric bulk and lipophilicity, as seen in purine-scaffold derivatives . These modifications improve target selectivity in medicinal chemistry applications.
  • Synthetic Accessibility :

    • 4-(Methylthio)butanenitrile is naturally occurring, whereas furan- or aryl-substituted analogs require multistep synthesis. For example, the synthesis of 4-((3,5-dichlorophenyl)thio)butanenitrile involves coupling reactions with purine bases under controlled conditions .
    • Silyl-protected analogs (e.g., 4-(dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile) utilize palladium-catalyzed C–S bond formation, highlighting the role of transition-metal catalysts in complex substitutions .

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